

In-Depth Technical Guide: Isotope-Labeled PSI-6206 (PSI-6206-d1,13C,15N2)

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the isotopically labeled compound **PSI-6206-d1,13C,15N2**, focusing on its exact mass, the underlying principles of its metabolic activation, and its role as a tool in antiviral research.

Quantitative Analysis: Exact Mass Determination

The precise mass of an isotopically labeled compound is critical for its use in quantitative assays, such as mass spectrometry-based pharmacokinetic studies. The exact mass of **PSI-6206-d1,13C,15N2** is calculated by starting with the monoisotopic mass of the unlabeled parent compound, PSI-6206, and then adjusting for the mass of the incorporated stable isotopes.

1.1 Chemical Properties of Unlabeled PSI-6206

PSI-6206, also known as (2'R)-2'-deoxy-2'-fluoro-2'-methyl-uridine, is a key metabolite in the activation pathway of certain antiviral nucleoside analogs.[1] Its fundamental properties are summarized below.



Property	Value	Source
Chemical Formula	C10H13FN2O5	[1][2]
Synonyms	GS-331007, RO 2433	[1][3]
Formula Weight (Average)	260.2 g/mol	[1]
Exact Monoisotopic Mass	260.0812	[3]

1.2 Calculation of Exact Mass for PSI-6206-d1,13C,15N2

To determine the exact mass of the labeled compound, the mass differences between the naturally abundant isotopes and the heavy isotopes are added to the monoisotopic mass of the parent compound.

Isotope Change	Mass of Abundant Isotope (Da)	Mass of Heavy Isotope (Da)	Mass Difference (Da)
¹H → ²H (d1)	1.007825	2.014102	+1.006277
¹² C → ¹³ C	12.000000	13.003355	+1.003355
$2 \times (^{14}N \rightarrow {}^{15}N)$	14.003074	15.000109	+1.994070
Total Mass Addition	+4.003702		

Final Calculated Exact Mass:

Mass of PSI-6206: 260.0812 Da

Mass of Isotopic Labels: + 4.003702 Da

Calculated Exact Mass of PSI-6206-d1,13C,15N2:264.0849 Da

Mechanism of Action and Metabolic Pathway

PSI-6206 is the deaminated derivative of PSI-6130, a nucleoside analog developed as an inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][4] While PSI-6206 itself does not potently inhibit HCV replication, its intracellular phosphorylated forms are active against the



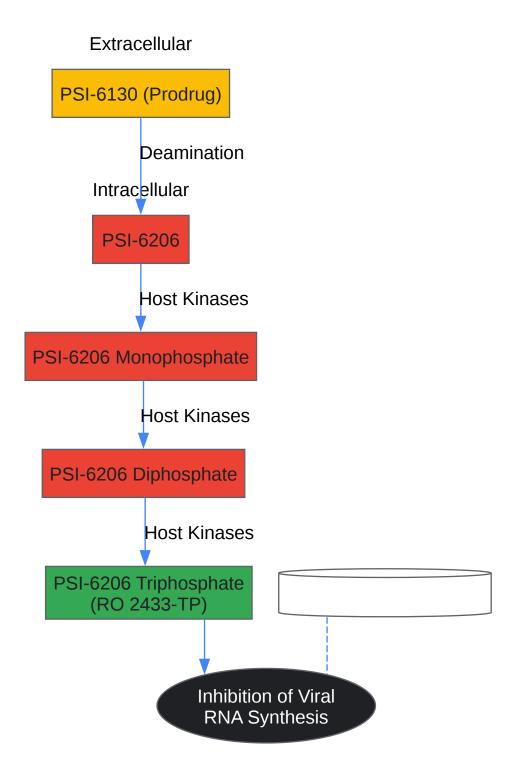




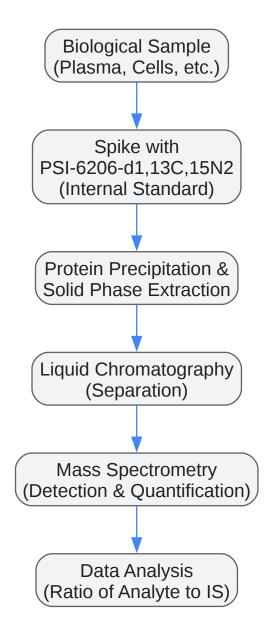
viral polymerase.[1][5] The use of stable isotope-labeled versions like **PSI-6206-d1,13C,15N2** is primarily for tracing and quantifying the compound and its metabolites in complex biological matrices.[4]

The metabolic activation of these nucleoside analogs is a critical process for their antiviral activity. The general pathway involves sequential phosphorylation by host cell kinases to yield the active triphosphate form.









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